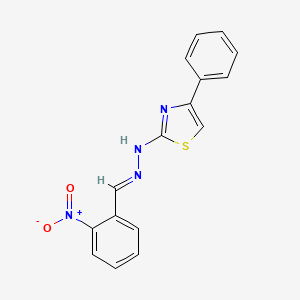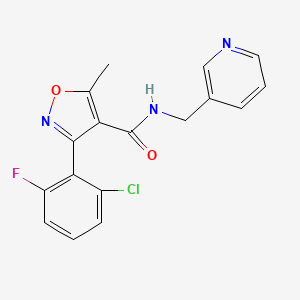![molecular formula C21H19NO B3894022 3-[4-(Dimethylamino)phenyl]-1-(2-naphthyl)prop-2-en-1-one CAS No. 57221-72-4](/img/structure/B3894022.png)
3-[4-(Dimethylamino)phenyl]-1-(2-naphthyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Dimethylamino)phenyl]-1-(2-naphthyl)prop-2-en-1-one is a chalcone derivative known for its unique structural and photophysical properties. Chalcones are a class of compounds with strong electron donor-acceptor interactions, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(2-naphthyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of reduced chalcone derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced chalcone derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
3-[4-(Dimethylamino)phenyl]-1-(2-naphthyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong electron donor-acceptor interactions and photophysical properties.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and laser dyes.
Mécanisme D'action
The compound exerts its effects primarily through intramolecular charge transfer (ICT) mechanisms. The presence of donor (dimethylamino group) and acceptor (naphthyl group) moieties facilitates the transfer of electrons upon excitation. This charge transfer is responsible for the compound’s fluorescence and other photophysical properties. In biological systems, the compound can interact with cellular proteins and DNA, leading to apoptosis or other cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(Dimethylamino)phenyl]-1-(1-hydroxy-2-naphthyl)prop-2-en-1-one
- 3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one
Uniqueness
3-[4-(Dimethylamino)phenyl]-1-(2-naphthyl)prop-2-en-1-one stands out due to its specific structural configuration, which enhances its photophysical properties and makes it particularly effective as a fluorescent probe and in other applications. The combination of the dimethylamino group and the naphthyl group provides a unique balance of electron-donating and electron-accepting properties, leading to significant intramolecular charge transfer.
Propriétés
Numéro CAS |
57221-72-4 |
|---|---|
Formule moléculaire |
C21H19NO |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
(E)-3-[4-(dimethylamino)phenyl]-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C21H19NO/c1-22(2)20-12-7-16(8-13-20)9-14-21(23)19-11-10-17-5-3-4-6-18(17)15-19/h3-15H,1-2H3/b14-9+ |
Clé InChI |
QYPURTOLIAZLRZ-NTEUORMPSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3893948.png)
![1-(4-allyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-pyridinyl)-2-propen-1-one](/img/structure/B3893958.png)
![N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3893973.png)
![2-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-3-PHENYLPROPANOIC ACID](/img/structure/B3893986.png)
![2-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B3893993.png)
![ETHYL (2Z)-5-(2-FLUOROPHENYL)-2-[(FURAN-2-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3893998.png)
![{2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B3894001.png)
![13-(4-methoxyphenyl)-1,4,12-trioxadispiro[4.0.5.3]tetradecane](/img/structure/B3894006.png)
![ethyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3894016.png)
![N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3894036.png)

![(E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-pyridin-2-ylprop-2-en-1-one](/img/structure/B3894065.png)
